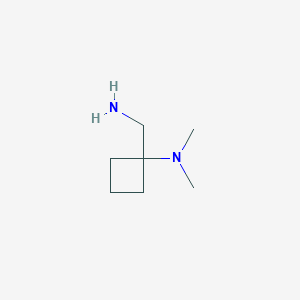

1-(Aminomethyl)-N,N-dimethylcyclobutanamine

Description

Properties

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYCRCZTYFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442320 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176445-78-6 | |

| Record name | 1-(Dimethylamino)cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176445-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine

Introduction

1-(Aminomethyl)-N,N-dimethylcyclobutanamine is a diamine building block characterized by a compact, four-membered cyclobutane core. This structural motif is of increasing interest in medicinal chemistry and drug development due to its ability to introduce conformational rigidity and three-dimensionality into molecules, potentially leading to improved pharmacological properties. This guide provides a comprehensive overview of a reliable and experimentally validated synthetic route to this compound, intended for researchers and professionals in the fields of organic synthesis and drug discovery. The presented methodology is based on established chemical transformations, ensuring reproducibility and scalability.

Strategic Overview of the Synthetic Approach

The most direct and efficient pathway for the synthesis of this compound involves a two-step sequence commencing with readily available starting materials. The core strategy is as follows:

-

Step 1: Synthesis of the Nitrile Intermediate. The first step involves the formation of 1-(dimethylamino)cyclobutanecarbonitrile. This is achieved through a Strecker-type reaction, a well-established method for the synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source.

-

Step 2: Reduction of the Nitrile. The second and final step is the reduction of the nitrile group in 1-(dimethylamino)cyclobutanecarbonitrile to the corresponding primary amine, yielding the target molecule, this compound. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride.

This synthetic strategy is advantageous due to the commercial availability of the starting materials, the robustness of the chemical transformations, and the straightforward nature of the reaction sequence.

Visualizing the Synthetic Pathway

The overall synthetic route can be visualized as a two-step process, starting from cyclobutanone.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(dimethylamino)cyclobutanecarbonitrile

This procedure is adapted from the well-established Strecker synthesis of α-aminonitriles. The reaction involves the in situ formation of an iminium ion from cyclobutanone and dimethylamine, which is then attacked by a cyanide anion.

Reaction Scheme:

Caption: Synthesis of the nitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Cyclobutanone | 70.09 | 1.0 |

| Dimethylamine hydrochloride | 81.54 | 1.1 |

| Potassium cyanide | 65.12 | 1.1 |

| Suitable Solvent (e.g., Water/Methanol mixture) | - | - |

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with dimethylamine hydrochloride and a suitable solvent, such as a mixture of water and methanol.

-

The solution is cooled in an ice bath to 0-5 °C with constant stirring.

-

Cyclobutanone is added dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

A solution of potassium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1-(dimethylamino)cyclobutanecarbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain the pure nitrile intermediate.

Part 2: Synthesis of this compound

This step involves the reduction of the nitrile group to a primary amine using a strong hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.

Reaction Scheme:

Caption: Reduction of the nitrile to the target diamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 1-(dimethylamino)cyclobutanecarbonitrile | 124.18 | 1.0 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - |

| Sulfuric acid (for workup) | 98.08 | As needed |

Procedure:

-

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 1-(dimethylamino)cyclobutanecarbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 40-50 °C) for a specified period, typically 1 hour.[1]

-

The reaction progress is monitored by TLC or GC-MS to confirm the disappearance of the starting nitrile.

-

Upon completion, the reaction is carefully quenched. The flask is cooled in an ice bath, and water is added dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser workup.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure to afford the final product with high purity. A reported yield for a similar reduction is around 30%.[1]

Alternative Synthetic Considerations: The Hofmann Rearrangement

An alternative, though less direct, approach to amines with one less carbon atom is the Hofmann rearrangement.[2][3][4][5][6] This reaction converts a primary amide into a primary amine via an isocyanate intermediate. To apply this to the synthesis of this compound, one would need to start with 1-(dimethylamino)cyclobutanecarboxamide.

Hypothetical Hofmann Rearrangement Pathway:

Caption: A potential alternative route via Hofmann rearrangement.

While theoretically feasible, this route requires the synthesis of the corresponding carboxamide from the carboxylic acid, adding extra steps to the overall sequence. Given the efficiency of the nitrile reduction pathway, the Hofmann rearrangement is presented here as a conceptual alternative rather than the primary recommended route.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of 1-(dimethylamino)cyclobutanecarbonitrile followed by its reduction. This method offers a practical and scalable approach for obtaining this valuable building block for applications in drug discovery and development. The protocols outlined in this guide, when performed with appropriate safety precautions, should provide a solid foundation for the successful synthesis of this compound in a research setting.

References

-

PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]

-

ChemEurope. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

PharmD Guru. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Hofmann_rearrangement [chemeurope.com]

- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Unassuming Powerhouse: A Technical Guide to the Fundamental Reactivity of Gem-Disubstituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, the cyclobutane ring, particularly when adorned with geminal substituents, presents a fascinating case study in controlled reactivity. Often perceived as a strained and somewhat niche motif, the gem-disubstituted cyclobutane is, in reality, a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain, coupled with the profound influence of its substituents, offers a unique toolkit for chemists to forge complex molecular landscapes. This guide delves into the core principles governing the reactivity of these remarkable structures, providing not only a theoretical framework but also practical insights for their strategic application.

The Heart of the Matter: Understanding Ring Strain and the "Gem-Dimethyl Effect"

The reactivity of cyclobutanes is intrinsically linked to their significant ring strain, estimated to be around 26.3 kcal/mol. This strain arises from a combination of angle strain, with C-C-C bond angles compressed to approximately 90° from the ideal 109.5°, and torsional strain from eclipsing hydrogen atoms. To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation.

The introduction of geminal substituents, such as in 1,1-dimethylcyclobutane, has a notable impact on the ring's stability and reactivity—a phenomenon often referred to as the Thorpe-Ingold effect or, more colloquially, the "gem-dimethyl effect" . This effect traditionally describes the acceleration of ring-closing reactions due to the compression of the bond angle between the substituents. However, its influence on the thermodynamics of the cyclobutane ring itself has been a subject of study. Computational studies suggest that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than unsubstituted cyclobutane, indicating a significant thermodynamic component to this effect. This reduction in strain is attributed to the relief of steric interactions in the open-chain precursor upon cyclization. Other studies, however, suggest that gem-dimethyl-substituted small rings are only slightly less strained (by less than 2 kcal/mol) than their parent rings.

This inherent strain energy is the driving force behind many of the characteristic reactions of gem-disubstituted cyclobutanes, which often proceed via pathways that release this stored potential energy.

Table 1: Calculated Ring Strain Energies (RSE) of Substituted Cyclobutanes

| Compound | RSE (kcal/mol) - Method 1 | RSE (kcal/mol) - Method 2 | Reference |

| Cyclobutane | 26.46 (MP2) | 26.21 (CCSD(T)) | |

| Methylcyclobutane | 25.96 (MP2) | 25.66 (CCSD(T)) | |

| 1,1-Dimethylcyclobutane | 24.80 (MP2) | 17.80 (CCSD(T)) | |

| 1,1-Difluorocyclopropane | 20.5 | 40.7 |

Note: The choice of reference compound in computational studies can significantly impact the calculated strain energy.

Unleashing the Strain: Key Reaction Manifolds

The stored energy within gem-disubstituted cyclobutanes can be released through a variety of transformations, making them valuable synthetic intermediates. The choice of reaction conditions—thermal, photochemical, acid- or base-catalyzed, or metal-mediated—determines the ultimate fate of the cyclobutane ring.

Thermal Reactions: A Dance of Radicals and Stereochemistry

Heating gem-disubstituted cyclobutanes can induce cleavage of the four-membered ring. These reactions often proceed through a tetramethylene diradical intermediate, and the stereochemical outcome is dictated by the relative rates of bond rotation and ring cleavage.

The thermal ring-opening of substituted cyclobutenes to butadienes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. For thermal reactions, this electrocyclic ring-opening is conrotatory , meaning the substituents at the termini of the breaking sigma bond rotate in the same direction. The presence of geminal substituents can influence the activation energy and the ratio of diastereomeric products. For instance, the thermal isomerization of 3-t-butyl-3-methylcyclobutene and 3-methyl-3-phenylcyclobutene has been studied, with the rates correlated by the Arrhenius expression.

Photochemical Reactions: Harnessing Light for Synthesis and Transformation

Photochemistry offers a powerful avenue for both the synthesis and manipulation of gem-disubstituted cyclobutanes.

[2+2] Photocycloaddition: This is arguably the most important method for constructing cyclobutane rings. The reaction involves the light-induced cycloaddition of two alkene units. The mechanism can proceed through either a singlet or triplet excited state, often leading to a stepwise reaction via a 1,4-diradical intermediate. This stepwise nature allows for the formation of regio- and stereoisomers, the distribution of which depends on the nature of the reactants and the reaction conditions. The use of photosensitizers can promote intersystem crossing to the triplet state, influencing the reaction outcome.

Norrish Type I and II Reactions: Gem-disubstituted cyclobutanones can undergo characteristic photochemical reactions. The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical. This can be followed by decarbonylation and subsequent radical recombination to form a smaller ring or other products. The Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical, which can then cyclize to a cyclobutanol or cleave to an enol and an alkene. The specific pathway followed is highly dependent on the substitution pattern of the cyclobutanone.

Acid and Base-Catalyzed Reactions: Rearrangements and Ring Openings

The strained nature of the cyclobutane ring makes it susceptible to cleavage and rearrangement under both acidic and basic conditions.

Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, gem-disubstituted cyclobutanes can undergo skeletal rearrangements. For example, the acid-catalyzed rearrangement of adducts of lithio cyclopropylphenyl sulfide with aldehydes and ketones can lead to cyclobutane derivatives. The generation of carbocation intermediates on four-membered rings can be achieved from cyclobutanols, which can then be trapped by various nucleophiles.

Base-Induced Reactions: While less common, strong bases can also promote reactions of gem-disubstituted cyclobutanes, often involving the deprotonation of an α-proton to a carbonyl group within the ring, leading to enolate formation and subsequent reactions.

Transition Metal-Catalyzed Transformations: A Modern Approach to Functionalization

Transition metals have emerged as powerful tools for activating and functionalizing the C-C and C-H bonds of cyclobutanes. Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, palladium-catalyzed ring expansion of arylidenecyclopropanes with anilines provides an efficient route to gem-diarylcyclobutanes. Mechanistic studies suggest that the protonation of a Pd(II) intermediate is a crucial step in this transformation. Other transition metals are also utilized in ring-opening and cross-coupling reactions, offering novel pathways to functionalized cyclobutane derivatives.

Practical Applications in Drug Discovery and Synthesis

The unique structural and reactive properties of gem-disubstituted cyclobutanes have made them increasingly valuable in medicinal chemistry and the synthesis of complex natural products.

-

Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclobutane ring allows it to serve as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. This can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.

-

Conformational Constraint: Incorporating a gem-disubstituted cyclobutane can lock a molecule into a specific conformation, which can be crucial for its biological activity.

-

Access to Novel Chemical Space: The diverse reactivity of gem-disubstituted cyclobutanes provides access to a wide range of functionalized molecules that would be difficult to synthesize by other means. The gem-difluorocyclobutane motif, for instance, is of growing interest due to the unique properties conferred by the fluorine atoms.

Experimental Protocols: A Starting Point for Exploration

The following protocol provides a general methodology for the synthesis of a gem-disubstituted cyclobutane via a palladium-catalyzed ring expansion, based on reported procedures.

Protocol: Synthesis of a gem-Diarylcyclobutane

Materials:

-

Arylidenecyclopropane (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

rac-pGlu-OH (10 mol%)

-

FeCl₃ (1.5 equiv)

-

NaCl (1.8 equiv)

-

Toluene (0.2 M)

Procedure:

-

To an oven-dried Schlenk tube, add the arylidenecyclopropane, aniline derivative, Pd(OAc)₂, rac-pGlu-OH, FeCl₃, and NaCl.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-diarylcyclobutane.

Causality: The choice of a palladium catalyst is crucial for activating the arylidenecyclopropane. The ligand, rac-pGlu-OH, enhances the efficiency of the catalytic cycle. FeCl₃ acts as a Lewis acid to promote the protonation of the Pd(II) intermediate, which is a key step in the mechanism, while NaCl helps to inhibit side reactions like β-hydride elimination. Toluene is a suitable high-boiling solvent for this reaction.

Conclusion: A Future Built on Four Carbons

The chemistry of gem-disubstituted cyclobutanes is a vibrant and expanding field. Far from being mere chemical curiosities, these strained rings are proving to be indispensable tools for addressing challenges in modern organic synthesis and drug discovery. A thorough understanding of their fundamental reactivity, driven by the interplay of ring strain and substituent effects, empowers researchers to design innovative synthetic strategies and create novel molecular entities with tailored properties. As our mechanistic understanding deepens and new catalytic systems are developed, the unassuming gem-disubstituted cyclobutane is poised to play an even greater role in shaping the future of chemistry.

References

-

Stereochemistry of the thermal cyclobutane to ethylene reaction. Pyrolysis of 7,8-cis,exo-dideuteriobicyclo[4.2.0]octane. Journal of the American Chemical Society. [Link]

-

The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. [Link]

-

Electronic Control of Stereoselectivities of Electrocyclic Reactions of Cyclobutenes: A Triumph of Theory in the Prediction of O. University of Pittsburgh. [Link]

-

Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF. ResearchGate. [Link]

-

Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Europe PMC. [Link]

-

The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

-

Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukr. Bioorg. Acta. [Link]

-

Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition. [Link]

-

Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC. [Link]

-

The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. ResearchGate. [Link]

-

Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]

-

29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. [Link]

-

Stereochemistry of Thermal Electrocyclic Reactions. Organic Chemistry Class Notes. [Link]

-

30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]

-

First Principles Dynamics and Minimum Energy Pathways for Mechanochemical Ring Opening of Cyclobutene. Journal of the American Chemical Society. [Link]

-

Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

-

4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

[2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF. ResearchGate. [Link]

-

Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. [Link]

-

[2 + 2] photocycloaddition. SpringerLink. [Link]

-

(PDF) From gem‐Dichlorocyclobutenones to Cyclobutenols: Unveiling a Ruthenium‐Catalyzed Allylic Reduction‐Asymmetric Transfer Hydrogenation Cascade. ResearchGate. [Link]

-

Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics. [Link]

-

Norrish reaction. Wikipedia. [Link]

-

Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

-

Norrish type 1 and 2 reactions. Slideshare. [Link]

-

NORRISH Type I and II Reactions. YouTube. [Link]

- Direct

Spectroscopic Characterization of 1-(aminomethyl)-N,N-dimethylcyclobutanamine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a disubstituted cyclobutane derivative, presents a unique structural motif with potential applications in medicinal chemistry. Its characterization relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth technical overview of the predicted spectroscopic data for this compound, offering a roadmap for its identification and characterization.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound. The subsequent sections will delve into the predicted NMR, IR, and MS data, complete with detailed experimental protocols and interpretive analysis.

Molecular Properties and Structure

This compound possesses the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . The structure features a cyclobutane ring with a geminal substitution of an aminomethyl group and a dimethylamino group at the C1 position.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons.

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of a liquid amine sample.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| -N(CH ₃)₂ | ~ 2.3 | s | 6H | Methyl groups on tertiary amine |

| -CH ₂-NH₂ | ~ 2.7 | s | 2H | Methylene of aminomethyl group |

| Cyclobutane -CH ₂- | ~ 1.8 - 2.1 | m | 6H | Cyclobutane ring protons |

| -NH ₂ | ~ 1.5 (broad) | s | 2H | Primary amine protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ||

| -N(C H₃)₂ | ~ 40 | Methyl groups on tertiary amine |

| -C H₂-NH₂ | ~ 50 | Methylene of aminomethyl group |

| C -(N)(CH₂NH₂) | ~ 60 | Quaternary carbon of cyclobutane |

| Cyclobutane -C H₂- | ~ 30 | Methylene carbons of cyclobutane |

Analysis of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show four distinct signals. The six protons of the two equivalent methyl groups on the tertiary nitrogen will appear as a singlet around 2.3 ppm. The methylene protons of the aminomethyl group are also expected to be a singlet around 2.7 ppm, deshielded by the adjacent primary amine. The six protons on the cyclobutane ring will likely appear as a complex multiplet in the range of 1.8-2.1 ppm due to complex spin-spin coupling. The two protons of the primary amine are expected to give a broad singlet around 1.5 ppm, and its chemical shift can be highly dependent on concentration and solvent.

The predicted ¹³C NMR spectrum should display four signals. The carbons of the dimethylamino group are predicted to be around 40 ppm. The methylene carbon of the aminomethyl group is expected at approximately 50 ppm. The quaternary carbon of the cyclobutane ring, being bonded to two nitrogen atoms (one directly and one via a methylene group), will be the most deshielded of the aliphatic carbons, appearing around 60 ppm. The methylene carbons of the cyclobutane ring are predicted to have a chemical shift of about 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Analysis

Objective: To acquire an IR spectrum of a liquid sample.

Materials:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum:

-

Place a small drop of the liquid sample onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Predicted IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400-3250 | Medium (two bands) |

| C-H stretch (aliphatic) | 2950-2850 | Strong |

| N-H bend (primary amine) | 1650-1580 | Medium |

| C-N stretch (aliphatic) | 1250-1020 | Medium-Weak |

Analysis of Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary and a tertiary amine. The most prominent features will be the N-H stretching vibrations of the primary amine, which are expected as two medium-intensity bands in the 3400-3250 cm⁻¹ region. Strong C-H stretching bands from the methyl and cyclobutane methylene groups will be observed between 2950 and 2850 cm⁻¹. A medium intensity N-H bending (scissoring) vibration for the primary amine should appear in the 1650-1580 cm⁻¹ range. The C-N stretching vibrations for both the primary and tertiary aliphatic amines are expected to be in the 1250-1020 cm⁻¹ region and may be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Analysis

Objective: To acquire an electron ionization (EI) mass spectrum.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

-

This compound sample.

-

Solvent for sample dilution (if using GC).

Procedure:

-

Sample Introduction:

-

If using GC-MS, dissolve the sample in a volatile solvent and inject it into the GC.

-

If using a direct insertion probe, place a small amount of the liquid sample in a capillary tube and insert it into the ion source.

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

-

Detection:

-

The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio (m/z).

-

Predicted MS Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 128 | Molecular Ion |

| [M-CH₃]⁺ | 113 | Loss of a methyl radical |

| [M-CH₂NH₂]⁺ | 98 | Loss of an aminomethyl radical |

| [CH₂=N(CH₃)₂]⁺ | 58 | Alpha-cleavage product |

| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage product |

Analysis of Predicted Mass Spectrum

According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is 128, which is consistent with this rule. The molecular ion peak [M]⁺ is therefore expected at m/z 128.

Amines are known to undergo characteristic alpha-cleavage, which is the fragmentation of the bond adjacent to the nitrogen atom. For this compound, there are two potential alpha-cleavage pathways.

Figure 2: Predicted key fragmentation pathway for this compound.

One major fragmentation pathway involves the cleavage of the bond between the quaternary carbon of the cyclobutane ring and the dimethylamino group, leading to the formation of a stable iminium ion at m/z 58, [CH₂=N(CH₃)₂]⁺, which is often the base peak in the spectrum of such compounds. Another possible alpha-cleavage could lead to the loss of the aminomethyl radical to give a fragment at m/z 98. The loss of a methyl group from the molecular ion would result in a peak at m/z 113.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for its structural confirmation. The combination of ¹H and ¹³C NMR, IR, and MS data offers complementary information that, when analyzed together, allows for an unambiguous characterization of this molecule. While this guide is based on predicted data, it serves as a valuable resource for researchers by outlining the expected spectral features and providing robust protocols for experimental data acquisition.

References

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link] PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link] Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link] JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link] CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link] ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link] University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link] St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link] Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link] CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link] Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link] DSpace@MIT. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link] Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link] Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link] PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link] University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples. Retrieved from [Link] virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link] University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link] ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link] YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link] Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link] NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link] ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link] YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link] Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link] YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link] YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved from [Link] Wiley. (2023, November 7). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link] ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link] Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link] NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link] University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link] nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link] Benchchem. (n.d.). *An In-depth Technical Guide to 1H and

Solubility Profile of 1-(aminomethyl)-N,N-dimethylcyclobutanamine in Organic Solvents: A Methodological Guide

An in-depth technical guide or whitepaper on the core.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthetic route optimization and purification to formulation design and final dosage form performance. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a novel scaffold of interest. We will move beyond a simple data-listing approach to a methodological exploration, detailing the theoretical underpinnings of solubility, the design of robust experimental protocols, and the practical application of the acquired data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of small molecule therapeutics.

Introduction: The Central Role of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability. A compound's ability to dissolve in various media dictates its reaction kinetics during synthesis, the efficiency of its crystallization and purification, and, most critically, its bioavailability when formulated into a drug product. Poor solubility can lead to significant challenges, including low absorption, variable dosing, and the need for complex and costly formulation strategies.

The subject of this guide, this compound, presents an interesting case study. Its structure, featuring a compact cyclobutane ring, a primary amine, and a tertiary amine, suggests a complex interplay of polarity, hydrogen bonding capacity, and steric effects that will govern its interaction with different solvents.

This document outlines a systematic approach to:

-

Theoretically assess the potential solubility of this compound based on its molecular structure.

-

Design and execute a robust experimental plan to quantify its solubility in a diverse range of pharmaceutically relevant organic solvents.

-

Interpret and leverage the resulting solubility data to inform key decisions in process chemistry and formulation development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

Solute Structure Analysis

The key functional groups of this compound are the primary drivers of its solubility characteristics:

-

Primary Amine (-CH₂NH₂): This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Tertiary Amine (-N(CH₃)₂): This group is a hydrogen bond acceptor but not a donor. It contributes to the molecule's overall polarity and can interact via dipole-dipole forces. Its basic nature (pKa dependent) means that in the presence of acidic species, it can be protonated, drastically increasing its polarity and solubility in polar solvents.

-

Cyclobutane Ring: This saturated carbocyclic core is nonpolar and contributes to the molecule's lipophilicity. Its rigid, compact nature may influence crystal lattice energy, which in turn affects the energy required to dissolve the solid form.

Diagram: Molecular Structure and Functional Hotspots

Caption: Key functional groups of the target molecule that influence solubility.

Solvent Classification and Predicted Interactions

A rational selection of solvents is crucial for building a comprehensive solubility profile. Solvents are typically categorized based on their polarity and hydrogen bonding capabilities.

| Solvent Class | Representative Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the molecule's primary and tertiary amines. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. The solvent can accept hydrogen bonds from the primary amine. |

| Nonpolar | Hexane, Toluene, Heptane | Low | Mismatch in polarity. The nonpolar solvent cannot effectively solvate the polar amine groups. |

| Ethers | THF, 2-MeTHF | Low to Moderate | Ethers are weak hydrogen bond acceptors. Solubility will depend on the balance with the lipophilic cyclobutane ring. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Capable of dissolving a range of polarities, but lacks strong hydrogen bonding. |

Experimental Protocol: The Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method. This method is reliable, well-established, and provides thermodynamically true solubility values when executed correctly.

Mandatory Equipment and Reagents

-

Analytical balance (4-5 decimal places)

-

Scintillation vials or HPLC vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC-UV or UPLC-MS system

-

Class A volumetric flasks

-

This compound (solid, purity >99%)

-

Selected organic solvents (HPLC grade or higher)

Step-by-Step Experimental Workflow

-

Preparation of Solvent: Equilibrate all solvents to the target experimental temperature (e.g., 25 °C) for at least 24 hours.

-

Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on the orbital shaker at a constant temperature (e.g., 25 °C ± 0.5 °C). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing. The equilibration time is critical; for many small molecules, 24-48 hours is sufficient, but this should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet at the bottom.

-

Dilution and Analysis: Accurately dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV or UPLC-MS method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Diagram: Isothermal Shake-Flask Workflow

Caption: Step-by-step workflow for equilibrium solubility determination.

Data Interpretation and Application

The quantitative data gathered from the shake-flask experiments should be compiled into a clear, comparative table.

Illustrative Solubility Data Table

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 200 (Freely Soluble) |

| Isopropanol | Polar Protic | 19.9 | 150 |

| Dichloromethane | Chlorinated | 9.1 | 85 |

| Acetonitrile | Polar Aprotic | 37.5 | 70 |

| Ethyl Acetate | Ester | 6.0 | 25 |

| Tetrahydrofuran (THF) | Ether | 7.5 | 15 |

| Toluene | Nonpolar | 2.4 | < 1 (Sparingly Soluble) |

| n-Heptane | Nonpolar | 1.9 | < 0.1 (Insoluble) |

| Note: The data in this table is illustrative and should be determined experimentally. |

Leveraging the Solubility Profile

-

Process Chemistry: High solubility in a solvent like isopropanol or ethyl acetate suggests these could be excellent candidates for reaction media or for purification via crystallization. Conversely, low solubility in a solvent like heptane indicates it could be used as an anti-solvent to induce precipitation.

-

Formulation Development: For a parenteral (injectable) formulation, high solubility in a biocompatible solvent system is required. For an oral solid dosage form, understanding solubility in solvents used during wet granulation or spray drying is essential for process control.

-

Preclinical Studies: Solubility in solvents like DMSO is critical for preparing stock solutions for in vitro biological assays. Understanding this limit prevents compound precipitation in assay plates, which can lead to erroneous results.

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational activity in pharmaceutical development. A systematic approach, grounded in the principles of physical chemistry and executed via robust experimental methods like the isothermal shake-flask technique, yields invaluable data. This information directly informs critical decisions in chemical process development, formulation design, and preclinical testing, ultimately accelerating the path from discovery to a viable drug candidate. The insights gained from a comprehensive solubility screen are not just data points; they are a roadmap for navigating the complex challenges of drug development.

References

-

Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Shake-flask method for the determination of the partition coefficient Source: Organisation for Economic Co-operation and Development (OECD) Test Guideline 107 URL: [Link]

-

Title: The Essential Role of DMSO in Drug Discovery Source: Gaylord Chemical Company URL: [Link]

Methodological & Application

The Strategic Utility of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine: A Guide to Application and Protocol

Introduction: Embracing Three-Dimensionality in Molecular Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The departure from "flat" two-dimensional structures towards more complex three-dimensional scaffolds has been a significant driver of innovation. Within this paradigm, strained carbocyclic systems, such as cyclobutanes, have garnered considerable attention. The rigid, puckered nature of the cyclobutane ring provides a robust framework for the precise spatial orientation of functional groups, thereby enabling enhanced target engagement and improved physicochemical properties.

This technical guide focuses on the application of a particularly intriguing building block: 1-(aminomethyl)-N,N-dimethylcyclobutanamine . This compound, featuring a geminal diamine arrangement on a cyclobutane core, offers a unique combination of a reactive primary amine and a tertiary amine, presenting a versatile platform for the synthesis of diverse and complex molecules, most notably spirocyclic heterocycles. Spirocycles, in which two rings share a single atom, are of increasing interest in drug discovery due to their structural novelty and potential to improve properties such as solubility and metabolic stability.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this promising building block.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use.

| Property | Value | Source |

| CAS Number | 176445-78-6 | |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| Appearance | Liquid | American Elements |

| Boiling Point | Not reported | |

| Storage | 4 °C, under inert atmosphere | American Elements |

Safety and Handling: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications: A Gateway to Spirocyclic Heterocycles and Novel Scaffolds

The synthetic utility of this compound is primarily centered around the differential reactivity of its two amine functionalities. The primary amine serves as a versatile handle for a wide range of transformations, while the tertiary amine can influence the local chemical environment and participate in more complex reaction cascades.

The strategic placement of the aminomethyl and dimethylamino groups on a single carbon atom of the cyclobutane ring makes this building block an exceptional precursor for the synthesis of spiro-heterocycles. The general workflow for this application is outlined below:

Caption: General workflow for the synthesis of spiro-heterocycles.

This approach allows for the construction of a second ring system that pivots on the quaternary carbon of the cyclobutane, leading to novel spirocyclic scaffolds.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Selective N-Acylation of the Primary Amine

Rationale: The selective acylation of the primary amine is a crucial first step in many synthetic routes. The higher nucleophilicity of the primary amine compared to the sterically hindered tertiary amine allows for a high degree of selectivity. This transformation introduces a versatile amide functionality that can be further modified or participate in subsequent cyclization reactions.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid of choice

-

Coupling agent (e.g., HATU, HOBt/EDC) or acid chloride

-

Tertiary amine base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

-

Standard laboratory glassware and stirring apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

-

Activation (if using a carboxylic acid): Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated product.

Expected Outcome: This protocol should provide the N-acylated product in good to excellent yield, with high selectivity for the primary amine.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing further diversity. The primary amine of the building block can be reacted with a wide range of aldehydes and ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. This allows for the introduction of a variety of substituents.

Reaction Scheme:

Materials:

-

This compound

-

Aldehyde or ketone of choice

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

-

Acetic acid (catalytic amount, if needed)

-

Standard laboratory glassware and stirring apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve the components in anhydrous DCM or DCE.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Expected Outcome: This protocol allows for the efficient synthesis of a wide range of N-substituted derivatives of the title compound.

Application Example: Synthesis of a Spirocyclic Piperidinone Scaffold

Rationale: This protocol illustrates the potential of this compound as a precursor for spirocyclic heterocycles, which are highly sought-after motifs in drug discovery. This example outlines a plausible route to a spiro-piperidinone scaffold via an initial N-acylation followed by an intramolecular cyclization.

Caption: Plausible route to a spiro-piperidinone scaffold.

Step 1: Michael Addition to Methyl Acrylate

-

Dissolve this compound (1.0 eq) in methanol.

-

Add methyl acrylate (1

The Strategic Integration of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the emerging structural motifs, conformationally restricted diamines have garnered significant attention for their ability to impart rigidity and provide defined vectors for molecular elaboration. This guide provides a detailed exploration of 1-(aminomethyl)-N,N-dimethylcyclobutanamine , a versatile building block, and outlines its strategic application in drug design with detailed experimental protocols.

Introduction: The Rationale for Constrained Scaffolds

The incorporation of small, constrained ring systems like cyclobutane has become an increasingly utilized strategy in drug discovery.[1][2] Unlike flexible aliphatic chains, the cyclobutane moiety locks a portion of a molecule into a more defined three-dimensional orientation.[3][4] This conformational restriction can lead to several benefits:

-

Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to increased potency.[2] This conformational rigidity can also improve selectivity by disfavoring binding to off-targets that require different spatial arrangements of interacting groups.

-

Improved Pharmacokinetic Profile: The introduction of a cyclobutane ring can favorably modulate a compound's metabolic stability and lipophilicity.[4] The strained ring system can be less susceptible to metabolic enzymes compared to more flexible alkyl chains.

-

Exploration of Three-Dimensional Chemical Space: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery.[3] Building blocks like this compound provide access to this valuable chemical space.

This compound (CAS: 176445-78-6) is a particularly interesting building block due to its geminal diamine substitution pattern. This arrangement features a primary amine and a tertiary amine emanating from the same carbon atom of the cyclobutane ring, offering differential reactivity and diverse opportunities for synthetic elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [5] |

| Molecular Weight | 128.22 g/mol | [5] |

| XLogP3 | 0.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

These properties suggest that this compound is a relatively small, polar building block with the potential to be incorporated into a wide range of molecular scaffolds without dramatically increasing lipophilicity.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool for addressing several challenges in drug design.

As a Novel Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. The length, rigidity, and vectoral properties of the linker are all crucial for the formation of a productive ternary complex.

The constrained nature of the cyclobutane ring in this compound makes it an attractive component for PROTAC linkers. It can provide a rigid scaffold to control the spatial orientation of the two binding moieties, potentially leading to improved ternary complex formation and more efficient protein degradation.

Diagram: Workflow for PROTAC Synthesis

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase - Google Patents [patents.google.com]

- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 4. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Amide Coupling with 1-(aminomethyl)-N,N-dimethylcyclobutanamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The cyclobutane ring, once a synthetic curiosity, has emerged as a powerful structural motif for imparting desirable drug-like properties. Its rigid, puckered three-dimensional structure allows for precise conformational restriction of molecules, which can enhance binding affinity to biological targets. Furthermore, the incorporation of a cyclobutane scaffold can block sites of metabolism, improve pharmacokinetic profiles, and serve as a bioisostere for other common groups like gem-dimethyl or alkene moieties.

This guide focuses on 1-(aminomethyl)-N,N-dimethylcyclobutanamine , a bifunctional building block that uniquely combines the benefits of the cyclobutane core with two distinct amine functionalities. It features a nucleophilic primary amine, ideal for amide bond formation, and a non-acylated tertiary amine positioned on a quaternary carbon. This distinct arrangement makes it a valuable scaffold for introducing a basic center while simultaneously extending the molecular framework. These application notes provide a comprehensive protocol for the efficient incorporation of this building block into target molecules via amide coupling, with a focus on the widely used HATU-mediated protocol, and address common challenges and alternative strategies.

Reagent Profile: Understanding the Diamine's Reactivity

The successful application of this compound hinges on understanding its unique chemical properties:

-

Differential Basicity and Nucleophilicity: The primary amine (-CH₂NH₂) is the intended nucleophile for the amide coupling reaction. The tertiary amine (-N(CH₃)₂), being more sterically hindered and electronically different, does not typically participate in the acylation under standard conditions. However, its basicity can influence the overall reaction environment and the final compound's physicochemical properties, such as solubility and pKa.

-

Steric Considerations: The primary amine is adjacent to a quaternary carbon center within the cyclobutane ring. This steric bulk can hinder its approach to an activated carboxylic acid. Consequently, highly efficient coupling reagents are often required to achieve high yields and reasonable reaction times, particularly when coupled with sterically demanding carboxylic acids.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid. This is achieved using a coupling reagent. The general mechanism involves two key steps:

-

Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).

-

Nucleophilic Attack: The primary amine of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and release the coupling reagent byproduct.

Commonly used coupling reagents fall into several classes, including carbodiimides (EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU), which are often preferred for their high efficiency and ability to suppress side reactions. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance reaction rates and minimize racemization if the carboxylic acid has a chiral center.

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent well-suited for challenging couplings, including those involving sterically hindered amines.

Materials

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1-1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).

-

Solvent Addition: Dissolve the components in anhydrous DMF (to a concentration of approximately 0.1-0.2 M). Stir the mixture until all solids are dissolved.

-

Addition of Coupling Reagent: Add HATU (1.2 equiv) to the solution. A slight color change may be observed.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any initial exotherm and minimize potential side reactions.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled, stirring mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Data Presentation: Comparison of Coupling Conditions

While HATU is highly effective, other reagents can also be employed. The choice often depends on cost, scale, and the specific substrates involved.

| Coupling Reagent/System | Base | Solvent | Typical Time | Key Considerations & Byproducts |

| HATU | DIPEA, TEA | DMF, DCM | 4-24 h | Highly efficient, especially for hindered amines. Byproducts (tetramethylurea, HOAt) are generally water-soluble. |

| EDC / HOBt | DIPEA, NMM | DMF, DCM | 8-24 h | Cost-effective standard method. Byproduct (EDC-urea) is water-soluble, simplifying workup compared to DCC. |

| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, DCM | 2-12 h | Byproducts are water-soluble phosphates, allowing for a simple aqueous workup. Good for preventing racemization. |

| Acyl Fluoride (via e.g., XtalFluor-E®) | DIPEA | DCM | 2-8 h | In-situ formation of a highly reactive acyl fluoride is excellent for sterically demanding couplings where other methods fail. |

DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; EtOAc: Ethyl Acetate.

Visualizing the Process

Reaction Mechanism

The mechanism for HATU-mediated coupling involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the primary amine.

Experimental Workflow

A generalized workflow for the synthesis and purification of the target amide is outlined below.

Protocol for Reaction Work-up and Purification

Proper work-up is critical for removing reagents and byproducts, simplifying the final purification step.

Step-by-Step Work-up Procedure

-

Quench and Dilute: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Dilute with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). This step protonates and removes the excess DIPEA base and any unreacted starting diamine into the aqueous layer. Repeat this wash once more.

-

Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This removes any unreacted carboxylic acid and acidic byproducts like HOAt. Repeat this wash.

-

Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic phase.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

-

Flash Column Chromatography: The most common method for purifying amides is flash chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or a mixture of DCM/Methanol), is effective. The presence of the tertiary amine in the product may cause streaking on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue.

-

Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Acetonitrile) can be an efficient alternative to chromatography.

Product Characterization

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS to verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

-

Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

-

Subash, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

- Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

-

Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

-

Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

-